2\'-Deoxyguanosine-5\'-monophosphate disodium salt hydrate
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Overview
Description
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is a nucleotide derivative that plays a crucial role in the synthesis of deoxyribonucleic acid. It is a disodium salt form of 2’-deoxyguanosine-5’-monophosphate, which is a monophosphate ester of 2’-deoxyguanosine. This compound is essential in various biochemical processes, particularly in the formation and repair of deoxyribonucleic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxyguanosine-5’-monophosphate disodium salt hydrate typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the successful formation of the monophosphate ester.
Industrial Production Methods
In industrial settings, the production of 2’-deoxyguanosine-5’-monophosphate disodium salt hydrate involves large-scale chemical synthesis using automated reactors. The process includes the purification of the compound through crystallization or chromatography techniques to achieve high purity levels. The final product is then converted into its disodium salt form and hydrated to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form deoxyguanosine derivatives with lower oxidation states.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve an aqueous medium with controlled pH.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiol compounds under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-deoxyguanosine-5’-monophosphate, which have distinct biochemical properties and applications.
Scientific Research Applications
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate has numerous applications in scientific research:
Chemistry: It is used as a reactant in the study of self-assembling systems and nucleation/growth of guanine quadruplexes.
Biology: The compound is a precursor in deoxyribonucleic acid synthesis and is used in studies involving deoxyribonucleic acid repair and replication.
Medicine: It is utilized in the development of antiviral and anticancer therapies due to its role in nucleotide metabolism.
Industry: The compound is employed in the production of nucleotide-based pharmaceuticals and diagnostic reagents.
Mechanism of Action
The mechanism of action of 2’-deoxyguanosine-5’-monophosphate disodium salt hydrate involves its incorporation into deoxyribonucleic acid during replication and repair processes. It serves as a substrate for various enzymes, including guanylate kinases, which phosphorylate it to form deoxyguanosine diphosphate and deoxyguanosine triphosphate. These phosphorylated forms are essential for deoxyribonucleic acid synthesis and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyadenosine-5’-monophosphate disodium salt hydrate
- 2’-Deoxycytidine-5’-monophosphate disodium salt
- Thymidine-5’-monophosphate disodium salt hydrate
Uniqueness
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is unique due to its specific role in guanine nucleotide metabolism and its involvement in the formation of guanine quadruplex structures. These properties distinguish it from other nucleotide derivatives and make it a valuable compound in biochemical and medical research.
Properties
Molecular Formula |
C10H14N5Na2O8P |
---|---|
Molecular Weight |
409.20 g/mol |
IUPAC Name |
disodium;[3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C10H14N5O7P.2Na.H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;/h3-7,16H,1-2H2,(H2,11,14,17)(H2,18,19,20);;;1H2/q;2*+1;/p-2 |
InChI Key |
BIWPCZXJRBMGSZ-UHFFFAOYSA-L |
Canonical SMILES |
C1C(C(OC1N2C=NC3C2=NC(=N)NC3=O)COP(=O)([O-])[O-])O.O.[Na+].[Na+] |
Origin of Product |
United States |
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